molecular formula C19H20N2O5 B5461663 N-(2-methoxy-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide

N-(2-methoxy-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide

Cat. No. B5461663
M. Wt: 356.4 g/mol
InChI Key: OOANEYATRHKSAX-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide, commonly known as MNPA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases. MNPA is a synthetic compound that belongs to the class of acrylamides, which are known for their ability to inhibit various enzymes and proteins.

Mechanism of Action

MNPA inhibits HDACs by binding to the active site of the enzyme, preventing the deacetylation of histones and other proteins. This leads to an increase in acetylation levels, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. MNPA also inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MNPA has been shown to have potent anticancer activity in vitro and in vivo. MNPA has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. MNPA has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. MNPA is a small molecule inhibitor that can be easily synthesized and purified. MNPA has been extensively studied for its anticancer activity, making it a promising candidate for further research. However, MNPA also has some limitations. MNPA has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. MNPA also has potential toxicity concerns, which need to be addressed in future studies.

Future Directions

There are several future directions for MNPA research. One potential area of research is to improve the solubility and bioavailability of MNPA through the synthesis of analogs and prodrugs. Another area of research is to investigate the potential applications of MNPA in other diseases, such as neurodegenerative disorders and inflammatory diseases. MNPA could also be used in combination with other anticancer agents to improve efficacy and reduce toxicity. Overall, MNPA has significant potential for further research and development as a therapeutic agent.

Synthesis Methods

MNPA is synthesized through a multistep reaction process that involves the reaction of 2-methoxy-4-nitrophenylamine with 4-propoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form MNPA. The purity of MNPA can be improved through recrystallization and column chromatography.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in cancer treatment. MNPA has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases (HDACs) and tubulin, which are involved in cancer cell proliferation and survival. MNPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(E)-N-(2-methoxy-4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-12-26-16-8-4-14(5-9-16)6-11-19(22)20-17-10-7-15(21(23)24)13-18(17)25-2/h4-11,13H,3,12H2,1-2H3,(H,20,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANEYATRHKSAX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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